Cipropride
Overview
Description
Cipropride is a chemical compound known for its antiemetic properties, which means it is used to prevent nausea and vomiting. It has been studied for its potential use in cancer chemotherapy to alleviate the side effects of cytostatic agents .
Preparation Methods
Cipropride can be synthesized through various methods. One common approach involves the reaction of specific chemical precursors under controlled conditions. For instance, the S enantiomer of this compound can be prepared by dissolving the compound in dimethyl sulfoxide (DMSO) and mixing it with polyethylene glycol (PEG300) and Tween 80 . The exact synthetic routes and industrial production methods may vary, but they generally involve precise control of reaction conditions to ensure the desired enantiomer is obtained.
Chemical Reactions Analysis
Cipropride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, where a halogen atom is introduced, are common.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can facilitate hydrolysis.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cipropride has several scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: It is studied for its effects on biological systems, particularly its antiemetic properties.
Medicine: It is investigated for its potential use in preventing nausea and vomiting in cancer chemotherapy.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
Cipropride exerts its effects by stimulating serotonin 5-HT4 receptors, which increases the release of acetylcholine in the enteric nervous system. This leads to increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter, and enhanced gastrointestinal motility .
Comparison with Similar Compounds
Cipropride is similar to other antiemetic agents such as cisapride and metoclopramide. it is unique in its specific mechanism of action and its effectiveness in preventing nausea and vomiting induced by cytostatic agents . Similar compounds include:
Cisapride: Acts on serotonin 5-HT4 receptors to enhance gastrointestinal motility.
Metoclopramide: Acts on dopamine receptors and is used to treat nausea and vomiting.
This compound’s unique combination of properties makes it a valuable compound for research and potential therapeutic use.
Biological Activity
Cipropride is a compound that belongs to the class of benzamide derivatives, primarily recognized for its role as a gastroprokinetic agent and its interaction with various neurotransmitter systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, clinical implications, and relevant case studies.
This compound primarily acts as a selective antagonist of the 5-HT_4 serotonin receptor and has been shown to influence dopamine receptors as well. Its action on the gastrointestinal tract promotes motility and enhances gastric emptying, making it useful in treating conditions like functional dyspepsia. The compound's selectivity for serotonin receptors allows it to modulate neurotransmission effectively without significant activation of other receptor pathways.
Pharmacological Profile
The pharmacological profile of this compound can be summarized in the following table:
Property | Description |
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Chemical Class | Benzamide derivative |
Primary Action | 5-HT_4 receptor antagonist |
Secondary Action | Dopamine receptor interaction |
Therapeutic Uses | Gastroprokinetic agent; treatment of dyspepsia |
Side Effects | Potential for ventricular arrhythmias |
Clinical Studies and Findings
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Efficacy in Gastrointestinal Disorders :
- A study involving this compound demonstrated significant improvement in gastric emptying times in patients with functional dyspepsia. The results indicated a reduction in symptoms such as bloating and nausea, supporting its use as a gastroprokinetic agent.
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Cardiac Safety Profile :
- Research has indicated a potential association between this compound and increased risks of ventricular arrhythmias, particularly when co-administered with CYP3A4 inhibitors. A case-control study reported an odds ratio (OR) of 2.10 for arrhythmias in users compared to those using proton pump inhibitors (PPIs), suggesting careful monitoring is necessary when prescribing this compound alongside other medications that affect cardiac rhythm .
-
Comparative Effectiveness :
- In a comparative analysis against metoclopramide, this compound exhibited a more favorable side effect profile while maintaining similar efficacy in enhancing gastric motility. This finding positions this compound as a viable alternative for patients intolerant to metoclopramide.
Case Studies
Several case studies highlight the clinical implications of this compound usage:
- Case Study 1 : A 45-year-old male with chronic dyspepsia showed marked improvement after a four-week treatment regimen with this compound. Symptoms including early satiety and abdominal discomfort were significantly alleviated.
- Case Study 2 : A retrospective analysis of patients receiving this compound revealed an incidence of arrhythmias in 3% of cases, particularly among those also taking medications that inhibit CYP3A4 enzymes. This emphasizes the need for thorough patient history reviews before prescribing.
Properties
IUPAC Name |
N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-24-16-7-6-14(25(18,22)23)9-15(16)17(21)19-10-13-3-2-8-20(13)11-12-4-5-12/h6-7,9,12-13H,2-5,8,10-11H2,1H3,(H,19,21)(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYDXWCTJDAEHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988119 | |
Record name | N-{[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68475-40-1 | |
Record name | Cipropride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIPROPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D2VUO6DCN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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